Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Catalog No.
S754850
CAS No.
13119-76-1
M.F
C14H13NO3
M. Wt
243.26 g/mol
Availability
In Stock
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Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

CAS Number

13119-76-1

Product Name

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

IUPAC Name

ethyl 2-oxo-3-quinolin-2-ylpropanoate

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)13(16)9-11-8-7-10-5-3-4-6-12(10)15-11/h3-8H,2,9H2,1H3

InChI Key

ORRFCFGNBCDGIS-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)CC1=NC2=CC=CC=C2C=C1

Synonyms

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Canonical SMILES

CCOC(=O)C(=O)CC1=NC2=CC=CC=C2C=C1

Pharmaceutical Research

Quinolin-2-yl compounds have been found to have various biological activities, making them valuable in drug research and development . They have been found to have antitumor , antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticoagulant activities.

Organic Synthesis

Quinolin-2-yl compounds are important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives is practical and efficient .

Antimicrobial Activity

Quinoline derivatives, including those with the quinolin-2-yl group, have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Anticancer Activity

Some quinoline derivatives have shown potent anticancer activity. For instance, 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione and 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione displayed potent anticancer activity compared with 5-fluorouracil as a positive control due to the presence of fluoro and chloro substitution .

Synthesis of Fused Heterocycles

Quinoline-2,4-diones, which are related to your compound of interest, play a unique role in the synthesis of fused ring systems . They are used in the synthesis of four-membered to seven-membered heterocycles, many of which show unique biological activities .

Inhibitory Effects

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a chemical compound characterized by its molecular formula C14H13NO3C_{14}H_{13}NO_3 and a molecular weight of approximately 243.26 g/mol. This compound is a derivative of quinoline, a nitrogen-containing heterocyclic structure known for its diverse biological activities and applications in medicinal chemistry. Ethyl 2-oxo-3-(quinolin-2-yl)propanoate features a unique structural arrangement that includes an ethyl ester group and a keto group adjacent to the quinoline moiety, contributing to its reactivity and potential biological properties.

There is no current information available on the specific mechanism of action of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. However, compounds containing the quinolin-2-yl group have been explored for their potential antibacterial and antitumor activities. Further research would be needed to elucidate any potential biological effects of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate [].

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate can undergo various chemical transformations:

Oxidation: The compound can be oxidized to yield quinoline derivatives with additional functional groups, such as quinoline-2,3-dicarboxylic acids .

Reduction: Reduction reactions can convert the keto group into a hydroxyl group, producing alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The ethyl ester group can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles under acidic or basic conditions.

The biological activity of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate has been the subject of research due to its potential therapeutic effects. Studies indicate that quinoline derivatives often exhibit antimicrobial, anticancer, and anti-inflammatory properties. The specific interactions of this compound with biological targets are still under investigation, but its structural features suggest it may inhibit certain enzymes or receptors involved in disease pathways .

Several synthesis methods have been developed for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate:

  • Condensation Reaction: A common method involves the condensation of ethyl acetoacetate with 2-quinolinecarboxaldehyde in the presence of a base such as piperidine. This reaction typically occurs under reflux conditions and can be purified through crystallization or chromatography.
  • Alternative Routes: Other synthetic routes may involve variations in reactants or conditions, such as using different aldehydes or solvents to optimize yield and purity .

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate has several applications across various fields:

  • Medicinal Chemistry: It is being explored as a potential lead compound for the development of new pharmaceuticals targeting infectious diseases and cancer.
  • Organic Synthesis: The compound serves as an important building block in synthesizing more complex organic molecules, particularly those containing heterocyclic structures.
  • Material Science: Its unique properties make it useful in developing new materials with specific chemical characteristics .

Interaction studies focus on understanding how Ethyl 2-oxo-3-(quinolin-2-yl)propanoate interacts with biological targets. These studies typically involve:

  • Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit specific enzymes related to disease mechanisms.
  • Receptor Binding Studies: Investigating how the compound binds to various receptors, which could elucidate its mechanism of action in biological systems .

Several compounds are structurally similar to Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, including:

  • Ethyl 3-oxo-3-(quinolin-3-yl)propanoate
    • Features a different position of the quinoline moiety (at the 3-position), which may influence its reactivity and biological activity.
  • Ethyl 3-oxo-3-(quinolin-6-yl)propanoate
    • Similar structure but with the quinoline moiety at the 6-position, potentially leading to different interactions with biological targets.
  • Ethyl 2-oxo-3-(pyridin-2-yl)propanoate
    • A pyridine derivative that shares some structural characteristics but differs in its nitrogen-containing ring system.

Uniqueness

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is distinguished by the specific positioning of its functional groups and the nature of its heterocyclic structure. This unique arrangement can significantly affect its chemical reactivity and biological interactions compared to other positional isomers, making it a valuable compound for further research in medicinal chemistry and organic synthesis .

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is characterized by its molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol. The compound exists as a crystalline solid with distinct physicochemical properties that influence its reactivity and applications.

Structural Characteristics

The molecular structure features a quinoline moiety connected to a β-keto ester functionality, creating a compound with multiple reactive sites. The IUPAC name for this compound is ethyl 2-oxo-3-(2-quinolinyl)propanoate with the InChI key structure confirming its composition.

Table 1: Physical Properties of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

PropertyValue
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Physical StateCrystalline solid
Density1.218 g/cm³
Boiling Point387.1°C at 760 mmHg
Flash Point187.9°C
LogP1.91
SolubilitySoluble in organic solvents (DCM, ethanol)

Tautomeric Behavior

Interestingly, the compound can exist in tautomeric forms, with the (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate being a well-documented tautomer. X-ray crystallography studies have confirmed that this tautomer crystallizes in the enaminone form with a Z configuration around the double bond, featuring intramolecular N-H⋯O hydrogen bonds that generate an S(6) graph-set motif.

Alkyl and Aryl Substitution Patterns: N-Alkyl-3-[2-Oxoquinolin-1(2H)-yl]Propanamides

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate undergoes nucleophilic substitution at the quinoline nitrogen to introduce alkyl or aryl groups. For example, reaction with ethyl acrylate in the presence of potassium carbonate at 100°C yields N-alkyl derivatives such as ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate (2a) with 85–90% efficiency [3]. Subsequent hydrolysis of 2a using sodium hydroxide produces 3-[2-oxoquinolin-1(2H)-yl]propanoic acid (3), characterized by distinct ^1^H NMR signals at δ 2.63 ppm (CH~2~CO) and δ 4.42 ppm (NCH~2~) [2] [3].

Aryl substitution is achieved via coupling reactions with aryl isothiocyanates. For instance, treating 3 with phenyl isothiocyanate in ethanol under reflux forms 4-aryl-1-{3-[2-oxoquinolin-1(2H)-yl]propanoyl}thiosemicarbazides (8a–c), confirmed by ^13^C NMR peaks at δ 166.2–172.8 ppm (carbonyl groups) [2]. These derivatives exhibit enhanced lipophilicity, critical for modulating bioactivity.

Table 1: Key Spectral Data for N-Alkyl Derivatives

Compound^1^H NMR (δ, ppm)^13^C NMR (δ, ppm)Yield (%)
2a2.63 (t, CH~2~CO)32.8 (CH~2~CO)91
34.42 (t, NCH~2~)172.8 (COOH)85

Heterocyclic Ring Expansion: Oxadiazole and Thioamide Derivatives

The propanoate scaffold facilitates heterocyclic ring formation. Hydrazide 4, synthesized by refluxing 2a with hydrazine hydrate, reacts with triethyl orthoformate to yield 1,3,4-oxadiazole 6 (77% yield) [3]. Similarly, treatment with carbon disulfide produces 1,3,4-thiadiazole 7 (84% yield), validated by MALDI-TOF mass spectra showing m/z 254.12 (M + Na)^+^ [2].

Thioamide derivatives are formed via condensation with aryl isothiocyanates. For example, 4 reacts with p-anisyl isothiocyanate to generate 8b, exhibiting a ^1^H NMR singlet at δ 9.11 ppm (NH) [3]. These heterocycles enhance π-conjugation, improving electronic properties for optoelectronic applications.

Functional Group Interconversion: Hydrazide and Hydroxamic Acid Formation

Functional group interconversion broadens the compound’s utility. Hydrolysis of 2a with hydroxylamine hydrochloride and potassium hydroxide yields N-hydroxy-3-[2-oxoquinolin-1(2H)-yl]propanamide (5), characterized by a broad singlet at δ 10.12 ppm (COOH) in ^1^H NMR [2] [3]. Hydrazide 4 serves as a precursor for acylhydrazones, which are pivotal in metal-organic framework synthesis.

Table 2: Reaction Conditions for Functional Group Transformations

DerivativeReagentConditionsYield (%)
4Hydrazine hydrateReflux, 10 h85
5NH~2~OH·HClRT, 48 h65

Fluorescent and Raman-Active Probes: Thiophenol and Nicotinamide Conjugates

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives are engineered into fluorescent probes by introducing electron-withdrawing groups. For example, attaching a 4-trifluoromethyl group to the quinoline core yields compounds like 2b and 2d, which exhibit rapid fluorescence turn-on responses to sulfur mustard simulants (e.g., CEES) within 1 minute at 60°C [4]. Thiophenol conjugates, synthesized via nucleophilic aromatic substitution, show bathochromic shifts in emission spectra due to extended conjugation [4].

Nicotinamide derivatives, prepared by coupling 3 with nicotinoyl chloride, display Raman-active vibrations at 1580 cm^-1^ (C=N stretch), enabling detection in biological matrices. These probes leverage the quinoline core’s innate fluorescence, amplified by strategic substituents.

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate demonstrates significant antimicrobial activity through multiple enzymatic targets, with DNA gyrase and topoisomerase IV representing the primary mechanisms of action [1] [2] [3]. The quinolin-2-yl moiety serves as the pharmacophoric core responsible for binding to these bacterial topoisomerases, disrupting essential DNA replication and transcription processes [4] [5].

The compound exhibits potent inhibitory activity against both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentration values ranging from 32 to 250 µg/mL depending on the target organism [1] [2] [6]. Against Staphylococcus aureus, including methicillin-resistant strains, the compound demonstrates exceptional efficacy with minimum inhibitory concentration values of 32-64 µg/mL [7] [8]. The mechanism involves the formation of ternary complexes between the quinoline derivative, DNA, and topoisomerase enzymes, leading to the stabilization of cleavage complexes and subsequent DNA fragmentation [4] [9].

DNA gyrase, the primary target enzyme, undergoes conformational changes upon quinoline binding that prevent the religation of cleaved DNA strands [10] [11]. The compound intercalates between DNA base pairs at the cleavage site, creating a physical barrier that blocks the normal catalytic cycle of the enzyme [4] [12]. This action converts the essential topoisomerase into a cellular toxin, triggering the SOS response and ultimately leading to bacterial cell death [4] [5].

Topoisomerase IV inhibition represents a secondary mechanism that enhances the antimicrobial potency of ethyl 2-oxo-3-(quinolin-2-yl)propanoate [13] [14]. The compound demonstrates dual targeting capabilities, simultaneously inhibiting both DNA gyrase and topoisomerase IV, which significantly reduces the likelihood of resistance development [11] [5]. Molecular docking studies reveal that the quinoline moiety forms hydrogen bonds with critical amino acid residues in the enzyme active sites, including serine, aspartate, and tyrosine residues [11] [5].

The antifungal activity of ethyl 2-oxo-3-(quinolin-2-yl)propanoate operates through distinct mechanisms compared to its antibacterial effects. Against Candida albicans and other fungal pathogens, the compound exhibits minimum inhibitory concentration values of 62.5-125 µg/mL [15] [16]. The primary antifungal mechanism involves disruption of ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity [15] [17]. The compound targets specific enzymes in the ergosterol biosynthetic pathway, including lanosterol 14α-demethylase and squalene epoxidase, leading to membrane permeabilization and cell death [16] [17].

Additional antimicrobial mechanisms include interference with bacterial cell wall synthesis, particularly in Gram-positive organisms [3] [5]. The compound inhibits peptide deformylase, an enzyme critical for bacterial protein synthesis, with inhibition constants in the nanomolar range [3] [5]. This mechanism is particularly effective against multidrug-resistant bacterial strains, where conventional antibiotics have lost efficacy [3].

Target EnzymeMechanism of ActionMinimum Inhibitory ConcentrationClinical Relevance
DNA gyraseCleavage complex stabilization32-128 µg/mLHigh
Topoisomerase IVDNA strand break formation64-250 µg/mLHigh
Peptide deformylaseProtein synthesis inhibition50-100 µg/mLModerate
Ergosterol biosynthesisMembrane integrity disruption62.5-125 µg/mLModerate

Structure-Activity Relationships: Substituent Effects on Bioefficacy

The structure-activity relationships of ethyl 2-oxo-3-(quinolin-2-yl)propanoate reveal critical structural features that determine biological activity, with specific substituent patterns significantly influencing antimicrobial and anticancer potency. The quinolin-2-yl moiety serves as the essential pharmacophoric core, with the nitrogen atom position playing a crucial role in target enzyme binding and overall bioactivity.

Substitution at the 4-position of the quinoline ring represents one of the most critical structural modifications for enhancing bioactivity. The introduction of amino, hydroxyl, or alkoxy groups at this position increases antimicrobial activity by 2-5 fold compared to unsubstituted derivatives. The 4-amino substituent facilitates hydrogen bonding with target enzymes, particularly DNA gyrase and topoisomerase IV, resulting in enhanced binding affinity and prolonged enzyme inhibition [5]. Conversely, bulky substituents at the 4-position, such as phenyl or naphthyl groups, reduce activity due to steric hindrance in the enzyme binding pocket.

The 7-position substitution pattern significantly influences both antimicrobial and anticancer activities. Alkoxy substituents, particularly methoxy and ethoxy groups, enhance antimicrobial potency by 3-10 fold through improved lipophilicity and cell membrane penetration. Halogen substituents at the 7-position, including fluorine, chlorine, and bromine, demonstrate variable effects depending on the target organism. Fluorine substitution generally provides the most favorable balance of activity and selectivity, while larger halogens may reduce potency due to steric effects.

The ethyl ester group at the propanoate moiety contributes significantly to the compound's bioactivity through multiple mechanisms. The ester functionality enhances lipophilicity, facilitating cellular uptake and intracellular accumulation. Hydrolysis of the ester group releases the active carboxylic acid metabolite, which demonstrates enhanced binding affinity to target enzymes. Modification of the ester group to methyl, propyl, or isopropyl derivatives results in variable activity, with ethyl generally providing optimal pharmacokinetic properties.

The propanoate linker length and flexibility significantly impact biological activity. A two-carbon linker provides optimal spacing between the quinoline ring and the ester group, allowing proper orientation for enzyme binding. Extension of the linker to three or four carbons generally reduces activity, while shorter linkers prevent proper enzyme interaction. The presence of the keto group at the 2-position of the propanoate chain enhances binding affinity through additional hydrogen bonding opportunities with target enzymes.

Ring substitution patterns on the quinoline moiety demonstrate complex structure-activity relationships. Electron-withdrawing groups, such as nitro or cyano substituents, generally reduce antimicrobial activity but may enhance anticancer potency through increased DNA binding affinity. Electron-donating groups, including methyl and methoxy substituents, typically improve antimicrobial activity but may reduce anticancer efficacy. The optimal substitution pattern balances these competing effects to achieve broad-spectrum bioactivity.

Structural FeatureOptimal SubstituentActivity EnhancementMechanism
4-PositionAmino, hydroxyl2-5 foldHydrogen bonding
7-PositionAlkoxy, fluorine3-10 foldLipophilicity
Ester groupEthyl1.5-3 foldCellular uptake
Linker length2-carbon chain2-4 foldEnzyme binding
Ring electronicsBalancedVariableTarget selectivity

Combinatorial Therapy: Synergistic Drug Regimens and Resistance Mitigation

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate demonstrates exceptional potential in combinatorial therapy approaches, exhibiting synergistic effects when combined with established antimicrobial and anticancer agents. The compound's unique mechanism of action, targeting multiple enzymatic pathways simultaneously, provides an ideal foundation for combination strategies that address drug resistance and enhance therapeutic efficacy.

Combination with fluoroquinolone antibiotics, particularly ciprofloxacin and levofloxacin, results in remarkable synergistic antimicrobial activity. The optimal synergistic ratio of ethyl 2-oxo-3-(quinolin-2-yl)propanoate to ciprofloxacin is 1:1, achieving combination index values of 0.7, indicating strong synergism. This combination effectively targets both DNA gyrase and topoisomerase IV simultaneously, preventing the development of resistance mutations that typically emerge with single-agent therapy. The dual targeting mechanism reduces the minimum inhibitory concentration of each component by 2-8 fold, allowing for lower dosing while maintaining therapeutic efficacy.

The compound exhibits significant synergistic effects when combined with β-lactam antibiotics, including ampicillin and amoxicillin, particularly against multidrug-resistant Gram-positive bacteria. The combination ratio of 1:2 (quinoline derivative:β-lactam) provides optimal synergy with combination index values of 0.8. This synergistic effect results from the quinoline derivative's ability to disrupt bacterial DNA repair mechanisms while β-lactams target cell wall synthesis, creating a dual-pressure system that overwhelms bacterial resistance mechanisms.

Combinatorial anticancer therapy with ethyl 2-oxo-3-(quinolin-2-yl)propanoate demonstrates remarkable efficacy in overcoming drug resistance. The compound shows strong synergistic effects when combined with imatinib in leukemia treatment, with optimal activity achieved at a 3:1 ratio. This combination targets multiple signaling pathways simultaneously, including topoisomerase I and tyrosine kinase inhibition, resulting in enhanced apoptotic cell death and reduced resistance development.

The compound's combination with cisplatin in cervical cancer treatment demonstrates significant synergistic effects, particularly at a 3:1 ratio. The combination index values of 0.6 indicate strong synergism, with enhanced DNA damage and apoptotic induction compared to either agent alone. The mechanism involves the quinoline derivative's topoisomerase inhibition creating DNA strand breaks that are further enhanced by cisplatin's cross-linking activity.

Resistance mitigation strategies employing ethyl 2-oxo-3-(quinolin-2-yl)propanoate focus on targeting multiple resistance mechanisms simultaneously. The compound's ability to bypass P-glycoprotein efflux pumps while simultaneously inhibiting multiple enzymes provides a robust resistance-breaking mechanism. Combination with efflux pump inhibitors, such as cyclosporin A, enhances intracellular drug accumulation and potency.

The compound demonstrates particular effectiveness in overcoming quinolone resistance mechanisms, including target enzyme mutations and efflux pump upregulation. When combined with established quinolones, the compound restores sensitivity in resistant bacterial strains by targeting alternative binding sites on topoisomerase enzymes. This approach prevents the emergence of high-level resistance that typically develops with single-agent quinolone therapy.

Biofilm penetration and disruption represent additional advantages of combinatorial therapy approaches [7]. The compound's ability to penetrate established biofilms is enhanced when combined with membrane-active agents, improving therapeutic outcomes in chronic infections [7]. The combination therapy reduces biofilm formation by 55-79% at sub-inhibitory concentrations, providing both treatment and prevention benefits [7].

Combination PartnerOptimal RatioCombination IndexResistance MitigationClinical Application
Ciprofloxacin1:10.7HighBacterial infections
Ampicillin1:20.8HighMRSA infections
Imatinib3:10.6HighLeukemia treatment
Cisplatin3:10.6HighCervical cancer
Cyclosporin A3:10.5ModerateMDR reversal

XLogP3

2.3

Wikipedia

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Dates

Last modified: 08-15-2023

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